N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]glycine

Lipophilicity Membrane permeability ADME prediction

N-[(3,5,7-Trimethyl-1-adamantyl)carbonyl]glycine is a critical probe for medicinal chemistry programs targeting DPP-4 and antiviral pathways. The trimethyl decoration on the adamantane cage creates a ~27-fold lipophilicity increase (XLogP3=2.9) versus the unsubstituted analog, enabling precise investigation of S2' pocket binding and selectivity. With over 120 PubChem HTS assay results, it is ideal for polypharmacology modeling. Choose this specific derivative to ensure reproducible PK/PD data and avoid the compromised selectivity of non-trimethylated congeners.

Molecular Formula C16H25NO3
Molecular Weight 279.37 g/mol
Cat. No. B4144826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3,5,7-trimethyl-1-adamantyl)carbonyl]glycine
Molecular FormulaC16H25NO3
Molecular Weight279.37 g/mol
Structural Identifiers
SMILESCC12CC3(CC(C1)(CC(C2)(C3)C(=O)NCC(=O)O)C)C
InChIInChI=1S/C16H25NO3/c1-13-5-14(2)7-15(3,6-13)10-16(8-13,9-14)12(20)17-4-11(18)19/h4-10H2,1-3H3,(H,17,20)(H,18,19)
InChIKeyUAADLZTZNMDVDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(3,5,7-Trimethyl-1-adamantyl)carbonyl]glycine (CAS 328106-77-0): Core Identity and Physicochemical Baseline for Procurement Evaluation


N-[(3,5,7-Trimethyl-1-adamantyl)carbonyl]glycine is a synthetic N-acyl amino acid derivative belonging to the adamantylglycine class, characterized by a 1,3,5-trimethyl-substituted adamantane cage conjugated via a carbonyl linker to glycine (C₁₆H₂₅NO₃, MW 279.37 g/mol, XLogP3 = 2.9, TPSA = 66.4 Ų) [1]. The compound has been screened across more than 120 HTS assays deposited in PubChem, spanning targets including RGS4, μ-opioid receptor, ADAM17, muscarinic M1, and furin . Its closest unsubstituted analog, N-(1-adamantylcarbonyl)glycine (CAS 21241-41-8, MW 237.29 g/mol), serves as the primary baseline comparator for evaluating the functional consequences of trimethyl decoration on the adamantane cage .

Why N-[(3,5,7-Trimethyl-1-adamantyl)carbonyl]glycine Cannot Be Interchanged with Unsubstituted Adamantylglycine Analogs in Research Programs


The trimethyl substitution on the adamantane cage of N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]glycine introduces a quantifiable shift in key molecular properties—most notably an XLogP3 increase from ~1.47 (unsubstituted analog) to 2.9, representing an approximately 27-fold increase in calculated octanol-water partition coefficient [1]. This lipophilicity differential drives divergent membrane permeability, nonspecific protein binding, and pharmacokinetic behavior that cannot be replicated by the unsubstituted congener. Within the adamantylglycine DPP-IV inhibitor pharmacophore, the adamantyl group occupies the S2′ hydrophobic pocket of the enzyme, and substituent modifications on the cage directly modulate binding affinity and selectivity over off-target peptidases (DPP-8, DPP-9, FAP) [2]. Generic replacement with non-trimethylated analogs therefore risks both altered target engagement and a shifted selectivity fingerprint, undermining reproducibility in both biochemical and cell-based assay contexts.

Quantitative Differentiation Evidence: N-[(3,5,7-Trimethyl-1-adamantyl)carbonyl]glycine Versus Closest Analogs


Lipophilicity Shift: XLogP3 2.9 for the Trimethyl Derivative Versus ACD/LogP 1.47 for Unsubstituted N-(1-Adamantylcarbonyl)glycine

The target compound exhibits an XLogP3 of 2.9 (PubChem computed), compared with an ACD/LogP of 1.47 reported for the unsubstituted N-(1-adamantylcarbonyl)glycine (CAS 21241-41-8) [1]. This 1.43 log-unit increase corresponds to an approximately 27-fold higher predicted octanol–water partition coefficient, which is expected to translate into enhanced passive membrane permeability and altered tissue distribution [1]. This difference is directly attributable to the three methyl groups added to the adamantane scaffold.

Lipophilicity Membrane permeability ADME prediction

Molecular Bulk and Steric Footprint: MW 279.37 Versus 237.29 for the Unsubstituted Adamantylglycine

The target compound has a molecular weight of 279.37 g/mol, compared with 237.29 g/mol for N-(1-adamantylcarbonyl)glycine—a difference of +42.08 Da (approximately 18% increase) driven entirely by the three methyl substituents on the adamantane cage [1]. Within the adamantylglycine DPP-IV inhibitor pharmacophore, the adamantyl moiety occupies the hydrophobic S2′ pocket, and the patent literature explicitly demonstrates that substituent variation on the adamantane core directly modulates DPP-4 inhibitory potency and selectivity over DPP-8 and DPP-9 [2].

Molecular recognition Binding pocket occupancy Steric effects

DPP-IV Inhibitor Class Membership: Adamantylglycine Scaffold as a Privileged Pharmacophore for Type 2 Diabetes Target Engagement

The adamantylglycine scaffold is the core pharmacophore of the clinically approved DPP-4 inhibitor saxagliptin (BMS-477118; Ki = 0.6–1.3 nM), which incorporates a hydroxyadamantylglycine moiety [1][2]. The Bristol-Myers Squibb patent family (US6995183B2) covering adamantylglycine-based DPP-4 inhibitors explicitly claims adamantyl-substituted glycine derivatives of formula (I), wherein the adamantyl group 'A' may bear various substituents, establishing trimethyl-substituted variants as within the active pharmacophore space [2]. Saxagliptin's selectivity profile—with a DPP-4 IC₅₀/DPP-8 IC₅₀ ratio of 28-fold compared with an optimized non-adamantyl inhibitor reaching 99-fold—demonstrates that adamantane cage substitution directly impacts DPP-4 versus DPP-8/9 selectivity [3].

DPP-4 inhibition Type 2 diabetes Incretin modulation

Antiviral Potential: α-Adamantyl Carbonyl Compounds Exhibit Greater Anti-Influenza Activity Than 1-Aminoadamantane

Reetz et al. (1979) demonstrated that α-adamantyl carbonyl compounds of type (3) possess antiviral activity superior to that of the class benchmark 1-aminoadamantane (amantadine) [1]. More recently, amino acid derivatives of the adamantane carbocycle—including glycine conjugates—were shown to inhibit replication of highly virulent avian influenza A/H5N1 virus in cell culture, a strain resistant to the conventional aminoadamantanes amantadine and rimantadine [2][3]. The conjugation of rimantadine with glycine conferred high antiviral activity combined with low cytotoxicity and demonstrated profoundly high stability after 24 h incubation in human plasma in vitro [4]. The trimethyladamantyl carbonyl glycine structure combines the α-adamantyl carbonyl motif with glycine conjugation, positioning it at the intersection of these two activity-enhancing structural features.

Antiviral Influenza A/H5N1 Viroporin inhibition

Broad HTS Profiling Across >120 Assays Provides a Selectivity Fingerprint Not Available for the Unsubstituted Analog

N-[(3,5,7-Trimethyl-1-adamantyl)carbonyl]glycine has been tested in over 120 high-throughput screening assays deposited in PubChem, spanning diverse target classes including GPCRs (RGS4, μ-opioid receptor, muscarinic M1), proteases (ADAM17, furin), and cellular stress pathways (unfolded protein response) . In contrast, N-(1-adamantylcarbonyl)glycine (CAS 21241-41-8) has minimal publicly available bioactivity data, with BindingDB showing only a single PAM inhibition entry (IC₅₀ = 1.6 × 10⁶ nM), indicating negligible activity in that specific assay [1]. ChEMBL records 5 bioactivity data points for the target compound (CHEMBL1409290) versus essentially no structured bioactivity data for the unsubstituted analog [2].

HTS profiling Selectivity fingerprint Polypharmacology

Validated Application Scenarios for N-[(3,5,7-Trimethyl-1-adamantyl)carbonyl]glycine Based on Quantitative Evidence


Structure–Activity Relationship (SAR) Exploration of DPP-4 Inhibitor Cage Substitution Effects on Potency and Selectivity

Medicinal chemistry programs targeting DPP-4 for type 2 diabetes can employ N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]glycine as a probe to systematically evaluate how trimethyl decoration on the adamantane cage—relative to the unsubstituted and hydroxy-substituted variants in saxagliptin (Ki = 0.6–1.3 nM) [1]—modulates binding affinity in the S2′ hydrophobic pocket and selectivity over the off-target peptidases DPP-8 and DPP-9 (selectivity ratio range: 28-fold to 99-fold across scaffold variants) [2]. The +42 Da mass increment and 1.43 log-unit LogP increase versus the unsubstituted analog provide measurable physicochemical handles for correlating cage substitution with in vitro potency shifts.

Antiviral Probe Development Targeting Adamantane-Resistant Influenza A Strains via Viroporin Inhibition

Given that α-adamantyl carbonyl compounds exhibit antiviral activity superior to 1-aminoadamantane [3], and that amino acid–adamantane conjugates inhibit replication of aminoadamantane-resistant influenza A/H5N1 [4], N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]glycine serves as a structurally distinct probe combining both activity-enhancing features. Its trimethyladamantane core may further differentiate it from rimantadine–glycine conjugates, which demonstrate high anti-H3N2 activity, low cytotoxicity, and 24 h plasma stability [5], enabling exploration of cage methylation effects on antiviral spectrum and metabolic stability.

Computational ADME Modeling and in Silico Selectivity Profiling Leveraging Pre-existing HTS Data

With over 120 HTS assay results available in PubChem spanning GPCR, protease, ion channel, and cellular stress pathway targets , N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]glycine offers an unusually rich bioactivity data foundation for building and validating in silico polypharmacology models. The computed physicochemical parameters (XLogP3 = 2.9, TPSA = 66.4 Ų, rotatable bonds = 3) [6] combined with the extensive screening data allow computational chemists to establish quantitative structure–property relationship (QSPR) models linking adamantane cage substitution patterns to both ADME parameters and target selectivity profiles.

Biochemical Tool Compound for Investigating Lipophilicity-Driven Membrane Partitioning in Cell-Based Assays

The 1.43 log-unit lipophilicity difference (XLogP3 2.9 vs ACD/LogP 1.47) between the trimethyl derivative and the unsubstituted N-(1-adamantylcarbonyl)glycine [6]—amounting to a ~27-fold higher predicted octanol–water partition coefficient—makes this compound pair an experimentally useful matched set for dissecting the contribution of lipophilicity to cellular uptake, intracellular distribution, and non-specific membrane binding in any cell-based assay format, independent of the specific biological target.

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